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Introduction: The Strategic Importance of a Chiral
Workhorse
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a cornerstone chiral building

block in modern organic and medicinal chemistry. Its structure, featuring a stereodefined

pyrrolidine ring, a reactive bromomethyl group, and a stable Boc-protecting group, offers a

unique combination of stability and reactivity. This guide provides an in-depth analysis of its

structure, properties, synthesis, and applications, tailored for researchers and professionals in

drug development. The pyrrolidine scaffold is a privileged structure in numerous biologically

active compounds, and the specific (S)-chirality of this reagent allows for the stereocontrolled

synthesis of complex molecular architectures, which is of paramount importance in the

development of targeted therapeutics.[1]

Molecular Structure and Identification
The compound's utility is fundamentally derived from its well-defined three-dimensional

structure. The tert-butyloxycarbonyl (Boc) group provides steric bulk and protects the
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pyrrolidine nitrogen, preventing unwanted side reactions while rendering the compound soluble

in a wide range of organic solvents. The bromomethyl group at the C2 position serves as a

potent electrophile, primed for nucleophilic substitution reactions.

Caption: Chemical structure of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate.

Table 1: Compound Identification

Identifier Value

IUPAC Name
tert-butyl (2S)-2-
(bromomethyl)pyrrolidine-1-carboxylate

Synonyms

(S)-N-Boc-2-(bromomethyl)pyrrolidine, (S)-2-

Bromomethyl-pyrrolidine-1-carboxylic acid tert-

butyl ester

CAS Number 128542-75-6[2]

Molecular Formula C₁₀H₁₈BrNO₂[2]

Molecular Weight 264.16 g/mol [2]

Canonical SMILES CC(C)(C)OC(=O)N1CCC[C@H]1CBr

| InChI Key | OSMADJAEHVCZKN-QMMMGPOBSA-N[1] |

Physicochemical Properties
The physical properties of this compound are characteristic of a moderately sized, protected

amino alcohol derivative. It is typically supplied as a liquid, and its high boiling point

necessitates purification by vacuum distillation or chromatography.

Table 2: Physicochemical Data
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Property Value Source(s)

Appearance
Colorless to light yellow
liquid

[3]

Boiling Point ~300 °C (Predicted) [1]

Density ~1.313 g/cm³ (Predicted) [1]

Storage Conditions 2-8 °C, under inert atmosphere [4]

Solubility

Soluble in common organic

solvents (e.g.,

Dichloromethane, THF, Ethyl

Acetate).

Inferred

| Optical Rotation | Data not available in searched literature. | - |

Note: Some physical properties are predicted values from chemical suppliers and should be

used as an estimate.

Spectroscopic Analysis (Predicted)
While specific experimental spectra are not widely published, the structure of (S)-tert-butyl 2-
(bromomethyl)pyrrolidine-1-carboxylate allows for a confident prediction of its key

spectroscopic features based on data from analogous compounds.[5][6]

¹H NMR (Proton NMR): The spectrum is expected to show a complex pattern of signals.

Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region,

typically around δ 1.4-1.5 ppm.

Pyrrolidine Ring Protons (CH₂): A series of multiplets corresponding to the 6 protons on

the pyrrolidine ring would be expected between δ 1.7 and 3.5 ppm. The diastereotopic

nature of these protons often leads to complex splitting patterns.

Methine Proton (CH): The proton at the chiral center (C2) is expected to be a multiplet

around δ 3.8-4.0 ppm.
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Bromomethyl Protons (CH₂Br): The two protons of the bromomethyl group are

diastereotopic and will likely appear as two separate signals (a doublet of doublets or two

distinct doublets) in the range of δ 3.3-3.7 ppm, shifted downfield by the adjacent bromine

atom.

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display 10 distinct signals.

Boc Group: The quaternary carbon of the t-butyl group will appear around δ 80 ppm, and

the methyl carbons will produce a strong signal around δ 28.5 ppm. The carbonyl carbon

(C=O) will be significantly downfield, near δ 155 ppm.

Pyrrolidine Ring Carbons: The five carbons of the pyrrolidine ring would appear in the

range of δ 23-60 ppm.

Bromomethyl Carbon (CH₂Br): The carbon attached to the bromine will be found in the

upfield region, typically around δ 35-45 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding

to its key functional groups.

C-H Stretching: Strong absorptions from the aliphatic C-H bonds will be present in the

2850-3000 cm⁻¹ region.

C=O Stretching: A very strong, sharp absorption characteristic of the carbamate carbonyl

group will be prominent around 1690-1700 cm⁻¹.[5]

C-N Stretching: A moderate absorption for the C-N bond is expected around 1100-1200

cm⁻¹.

C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹,

corresponds to the C-Br bond.

Synthesis Protocol: Bromination of (S)-Boc-Prolinol
The most common and efficient synthesis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-
carboxylate involves the bromination of the corresponding primary alcohol, (S)-tert-butyl 2-

(hydroxymethyl)pyrrolidine-1-carboxylate (commercially available as (S)-Boc-prolinol). The
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Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the

method of choice.

Causality of Experimental Choices:

Reagents: CBr₄ serves as the bromine source, and PPh₃ acts as an oxygen scavenger,

forming the highly stable triphenylphosphine oxide as a byproduct, which drives the reaction

to completion.

Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reaction

conditions and readily dissolves the starting materials.

Temperature: The reaction is typically started at 0 °C to control the initial exothermic

formation of the phosphonium salt intermediate, and then allowed to warm to room

temperature to ensure the reaction proceeds to completion.

Purification: The primary byproduct, triphenylphosphine oxide, has limited solubility in non-

polar solvents. Trituration with a solvent system like hexane/ethyl acetate allows for its

removal by filtration. Final purification is achieved by silica gel chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-Boc-Prolinol
in Anhydrous DCM

Add CBr₄, then
add PPh₃ solution dropwise at 0 °C

Stir at Room Temperature
(e.g., 12-18 hours)

Concentrate under
reduced pressure

Triturate with Hexane/EtOAc
Filter to remove byproduct

Purify by Silica Gel
Column Chromatography

Final Product:
(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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